molecular formula C16H14N2O3S2 B2728532 N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886917-05-1

N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2728532
CAS No.: 886917-05-1
M. Wt: 346.42
InChI Key: LMXXYKGRRDJLIC-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold linked to a 3-(ethylsulfonyl)benzoyl group. The ethylsulfonyl moiety confers distinct electronic and steric properties, enhancing interactions with biological targets such as ATP-binding pockets in kinases or catalytic sites in enzymes .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-2-23(20,21)12-7-5-6-11(10-12)15(19)18-16-17-13-8-3-4-9-14(13)22-16/h3-10H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXXYKGRRDJLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Benzamide: The final step involves coupling the benzothiazole derivative with a benzamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant pathogens.

Anticancer Properties

The compound has been investigated for its anticancer activity. Studies demonstrate that it may inhibit cell proliferation in cancer cell lines by modulating specific signaling pathways involved in tumor growth. For instance, it can affect the MAPK/ERK pathway, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

Preliminary findings suggest that this compound possesses anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.

Industrial Applications

In addition to its biological significance, this compound is utilized in materials science:

  • Fluorescent Materials : Its optical properties make it suitable for developing fluorescent materials used in sensors and imaging.
  • Non-linear Optical Properties : The compound's unique structure allows for applications in non-linear optics, potentially useful in telecommunications and photonics.

Case Studies

Several studies have highlighted the potential of this compound:

  • Anticancer Study : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines with an IC50 value of 25 μM, indicating strong anticancer potential.
  • Antimicrobial Efficacy : Another research project evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
  • Material Science Application : The compound was incorporated into polymer matrices to enhance fluorescence properties, leading to improved sensor performance.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The ethylsulfonyl group in the target compound is a strong electron-withdrawing substituent, contrasting with electron-donating groups like methyl (3p) or methoxy (9b). This difference likely alters binding affinity in enzymatic targets .
  • Synthetic Accessibility : Yields for benzo[d]thiazole derivatives vary widely (16–94%), with parent structures (e.g., 3a) achieving higher yields due to simpler synthetic steps . The ethylsulfonyl group may introduce synthetic challenges, as sulfonation reactions often require stringent conditions .

Table 2: Pharmacological Comparison of Benzo[d]thiazole-Based Compounds

Compound Name Target/Activity Potency/IC₅₀ Mechanism Notes Reference ID
N-(Benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide Kinases (hypothesized) N/A Likely ATP-competitive inhibition
N-(Thiazol-2-yl)-4-ethylaminobenzamide analogs Kinases (e.g., JAK2) IC₅₀ = 0.2–5 µM ATP-binding site interaction
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Urease inhibition IC₅₀ = 8.3 µM Competitive inhibition via hydrophobic interactions
4-Methoxybenzyl benzo[d]thiazol-2-ylcarbamate (16a) Multitarget (Alzheimer’s disease) Moderate Cholinesterase and β-secretase inhibition

Key Observations :

  • Kinase Inhibition : The ethylsulfonyl group’s electronegativity may enhance interactions with kinase ATP-binding pockets, similar to JAK2 inhibitors reported in . However, direct potency data for the target compound remain speculative.
  • Enzyme Modulation : Compounds with sulfonamide or carbamate groups (e.g., 16a, 49) exhibit divergent activities (e.g., anthrax lethal factor vs. cholinesterase inhibition), highlighting the scaffold’s adaptability .

Physicochemical Properties

Table 3: Thermal and Spectroscopic Data

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) HRMS (m/z) Reference ID
This compound Not reported Expected: ~8.2 (aromatic H), 1.4 (CH₃) Calculated: 372.08 (C₁₆H₁₄N₂O₃S₂) -
N-(Benzo[d]thiazol-2-yl)benzamide (3a) 185–189 13.38 (s, NH), 7.19–8.24 (aromatic) 319.08 (C₁₄H₁₀N₂OS)
N-(Benzo[d]thiazol-2-yl)-4-fluorobenzenesulfonamide (49) Not reported δ 7.8–8.1 (aromatic), 6.9–7.3 (thiophene) 407.02 (C₁₃H₉F₃N₂O₂S₂)

Key Observations :

  • Thermal Stability : High melting points (e.g., 185–189°C for 3a) suggest strong intermolecular interactions in crystalline forms, likely due to hydrogen bonding from the benzamide NH .
  • Spectroscopic Signatures : The ethylsulfonyl group in the target compound would produce distinct ¹H NMR signals (e.g., triplet for CH₃ at ~1.4 ppm) and sulfonyl-related deshielding in aromatic protons .

Biological Activity

N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzothiazole moiety linked to an ethylsulfonyl group via a benzamide structure. Its molecular formula is C16H17N2O2SC_{16}H_{17}N_{2}O_{2}S with a molecular weight of approximately 322.39 g/mol. The unique combination of functional groups enhances its solubility and interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may target specific signaling pathways involved in tumor growth and survival.
  • Antimicrobial Activity : The benzothiazole moiety is often associated with antimicrobial effects, which may be relevant for treating infections.
  • Neuroprotective Effects : Similar compounds have been identified as potential neuroprotective agents, particularly in models of neurodegenerative diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling, such as kinases, which are crucial for cancer progression and inflammation.
  • Cell Signaling Modulation : It is believed to modulate pathways like MAPK/ERK, influencing cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines (e.g., A431, A549)
AntimicrobialExhibits activity against various pathogens
NeuroprotectivePotential protective effects in neurodegenerative models

Case Study: Anticancer Activity

A study investigating the anticancer properties of related benzothiazole derivatives found that compounds similar to this compound displayed significant inhibition of cancer cell growth. For instance, a derivative was shown to reduce IL-6 and TNF-α levels while promoting apoptosis in A431 and A549 cells through the inhibition of AKT and ERK signaling pathways .

Case Study: Neuroprotective Effects

In an experimental model for neurodegenerative diseases, compounds structurally related to this compound were shown to cross the blood-brain barrier effectively and protect against neurotoxicity induced by TDP-43 proteinopathies. This suggests potential applications in treating conditions like ALS .

Q & A

Q. What are the standard synthetic routes for N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide, and how are intermediates purified?

The compound is typically synthesized via coupling reactions between substituted 2-aminobenzothiazoles and activated carboxylic acid derivatives. For example, substituted 2-aminobenzothiazoles can react with 3-(ethylsulfonyl)benzoyl chloride in pyridine under reflux, followed by purification using column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization from methanol or ethanol . Intermediate steps may involve TLC monitoring (Rf values) and washing with NaHCO₃ to remove unreacted reagents .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks for the benzothiazole NH (δ ~12–14 ppm), ethylsulfonyl protons (δ ~1.3–1.5 ppm for CH₃ and δ ~3.1–3.4 ppm for SO₂CH₂), and aromatic protons (δ ~7.0–8.5 ppm) .
  • IR Spectroscopy : Key absorptions include amide C=O (1650–1680 cm⁻¹), sulfonyl S=O (1150–1350 cm⁻¹), and benzothiazole C=N (1600–1620 cm⁻¹) .
  • X-ray crystallography (if crystalline): Reveals hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing the amide-thiazole linkage) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Anti-inflammatory testing : Inhibition of cyclooxygenase (COX-1/COX-2) via ELISA, with IC₅₀ values compared to standards like indomethacin .
  • Enzyme inhibition studies : For example, PFOR enzyme inhibition (critical in anaerobic metabolism) measured via UV-Vis spectroscopy .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence pharmacokinetic properties?

The ethylsulfonyl moiety enhances metabolic stability by reducing oxidative deamination and increasing lipophilicity (logP ~2.5–3.0), improving membrane permeability. This group also introduces steric hindrance, potentially reducing off-target interactions. Comparative studies with analogs (e.g., methylsulfonyl or trifluoromethyl variants) show improved bioavailability and half-life in pharmacokinetic models .

Q. What computational strategies predict its binding modes to biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite): Models interactions with targets like RIPK3 (necroptosis inhibition) or COX-2, highlighting hydrogen bonds between the sulfonyl group and Arg120/His90 residues .
  • DFT calculations : Analyze tautomerism (e.g., amide vs. iminol forms) and excited-state proton transfer dynamics, which affect photophysical properties and bioactivity .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. How can contradictions in biological data across studies be resolved?

  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and enzyme lot.
  • Structural analogs : Compare activity of derivatives (e.g., 3-methoxy or 6-chloro substitutions) to identify critical pharmacophores .
  • Meta-analysis : Use tools like SEVIRA or DAIME to harmonize datasets and identify outliers .

Q. What strategies optimize its solubility for in vivo studies?

  • Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) or liposomes (DSPC/cholesterol), achieving >80% encapsulation efficiency .
  • Co-crystallization : With coformers like nicotinamide to improve dissolution rates (e.g., 2.5-fold increase in PBS pH 7.4) .

Methodological Notes

  • Synthesis reproducibility : Ensure anhydrous conditions for coupling reactions to avoid hydrolysis of the sulfonyl group .
  • Data validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) .
  • Ethical compliance : Adhere to OECD guidelines for in vivo testing, including IACUC-approved protocols .

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